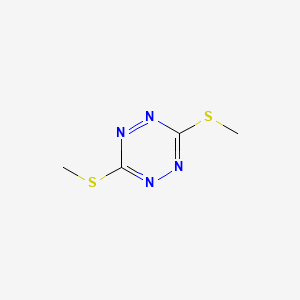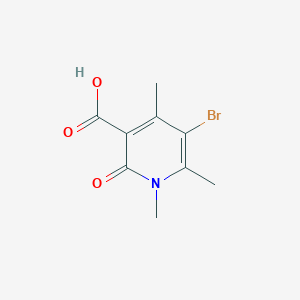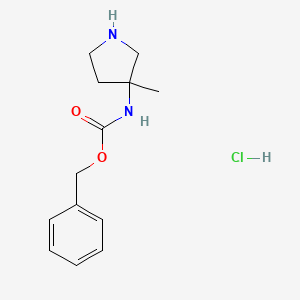
Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride
説明
Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly mentioned in the provided papers, related structures such as benzylpyrrolidine derivatives and benzyl carbamates are discussed. These compounds are of interest due to their potential applications in fields like medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of related carbamate compounds often involves the reaction of specific isocyanates with alcohols or amines. For example, methyl isocyanate was used to synthesize a series of carbamates with herbicidal activity . Another approach for synthesizing benzyl carbamate derivatives is reported using magnesium hydrogen sulfate as a catalyst under solvent-free conditions . These methods highlight the versatility and adaptability of carbamate synthesis techniques.
Molecular Structure Analysis
The molecular structure and conformation of carbamates can significantly influence their properties and activities. For instance, benzimidazole and benzothiazole carbamates derived from a 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol show a preferred flattened chair-chair conformation, which is important for their pharmacological properties . The stereochemistry of the pyrrolidine unit in carbamates is also crucial, as it can lead to chiral supramolecular structures with potential applications in creating functionalized chiral architectures .
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including cyclization and intermolecular carbolithiation. For example, 1-aryl-1-alkenyl N,N-diisopropylcarbamates undergo syn-carbolithiation, leading to configurationally stable lithiated benzyl carbamates . Additionally, carbamates can act as prodrugs, releasing parent drugs upon hydrolysis or enzymatic transformation, as seen in the case of N-(substituted 2-hydroxyphenyl)carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates are influenced by their molecular structure. The presence of an intramolecular NH…O=C hydrogen bond in benzimidazole carbamates affects their IR and NMR spectroscopic properties . The solubility of carbamates in various solvents can lead to the formation of stable gels, as observed with long-chain carbamates of 1-benzyl-pyrrolidine-3,4-diol . The phytotoxicity of carbamate compounds can vary depending on their concentration and structure, as demonstrated by the herbicidal activity studies .
科学的研究の応用
Neuroleptic Activity
Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride has been studied for its neuroleptic properties. For instance, compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide exhibited potent and longer-lasting inhibitory effects on various dopamine-induced behaviors compared to classical neuroleptics, indicating their potential use in treating psychosis (Usuda et al., 2004).
Herbicidal Activity
Research on carbamate derivatives, such as 1,3-dimethyl-4-acyl-pyrazol-5-yl N-methylcarbamate, has shown that they can have herbicidal activity. These compounds have demonstrated phytotoxic effects on seed germination and seedling growth of various plants (Lee et al., 1989).
Antagonistic Properties on Dopamine Receptors
Studies on benzamide derivatives related to this compound have shown that they can act as potent antagonists on dopamine receptors. For example, YM-09151-2 has been identified as a potent antagonist for a peripheral D2-dopamine receptor, providing insights into dopamine receptor pharmacology (Grewe et al., 1982).
Cancer Treatment
Compounds like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), which are structurally related to this compound, have been explored for their potential in cancer treatment. These compounds have shown efficacy as PARP inhibitors in various cancer models (Penning et al., 2009).
Antimitotic Agents
Research on chiral isomers of ethyl carbamates, structurally related to this compound, has indicated their potential as antimitotic agents. Such studies contribute to the understanding of cell division and cancer treatment strategies (Temple et al., 1992).
作用機序
Target of Action
Carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines in peptide synthesis .
Mode of Action
Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride, as a carbamate, likely interacts with its targets by forming a covalent bond. This bond protects the amine group during peptide synthesis, preventing unwanted side reactions . The carbamate can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
In the context of peptide synthesis, the compound would play a crucial role in facilitating the formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
As a synthetic compound used in peptide synthesis, its bioavailability would largely depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound would be primarily related to its role as a protecting group for amines. By preventing unwanted side reactions during peptide synthesis, it facilitates the formation of the desired peptide product .
Action Environment
The action, efficacy, and stability of this compound would be influenced by various environmental factors, including pH, temperature, and the presence of other reactants. For instance, the removal of the carbamate protecting group can be achieved under acidic conditions or heat .
生化学分析
Biochemical Properties
Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or modulating the activity of specific biomolecules. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It may bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. These interactions can result in the modulation of various biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and impact on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues, affecting their function and health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and efficacy. The compound may be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes .
特性
IUPAC Name |
benzyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(7-8-14-10-13)15-12(16)17-9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYONXUFSBDMLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1951441-24-9 | |
| Record name | Carbamic acid, N-(3-methyl-3-pyrrolidinyl)-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



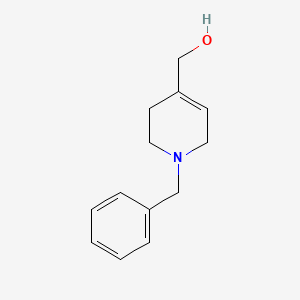

![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)
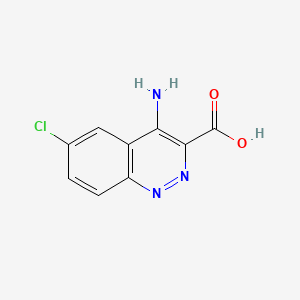

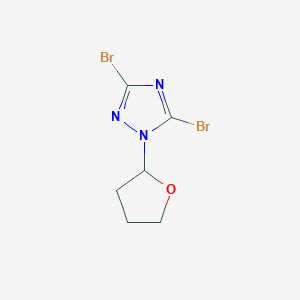
![5-amino-2-[(3-chloro-4-fluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032405.png)
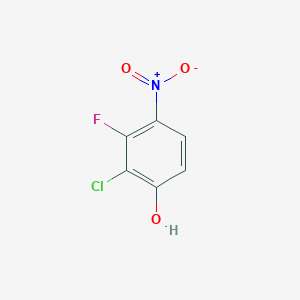
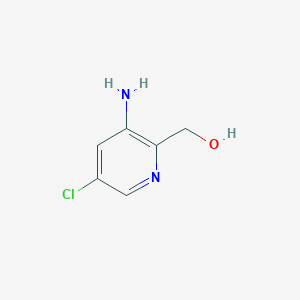
![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-](/img/structure/B3032410.png)
